

AZD5597 Intravenous Dosing Formulation: Application Notes and Protocols

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Introduction

AZD5597 is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1] Developed for its potential as an anti-cancer therapeutic, AZD5597 was identified as a candidate suitable for intravenous (IV) administration due to its favorable physicochemical and pharmacokinetic properties.[1] This document provides detailed application notes and protocols for the preparation and use of AZD5597 intravenous dosing formulations for preclinical research purposes. It is important to note that the clinical development of AZD5597 appears to have been discontinued, and as such, information regarding a definitive clinical intravenous formulation is not publicly available. The information herein is based on preclinical studies.

Physicochemical and Pharmacological Properties

AZD5597 exhibits excellent aqueous solubility, a critical characteristic for the development of an intravenous formulation, even in simple saline solutions. The compound has demonstrated stability with no significant decomposition upon exposure to light, plasma, or through chemical hydrolysis in preclinical assessments.

Table 1: In Vitro Potency of AZD5597

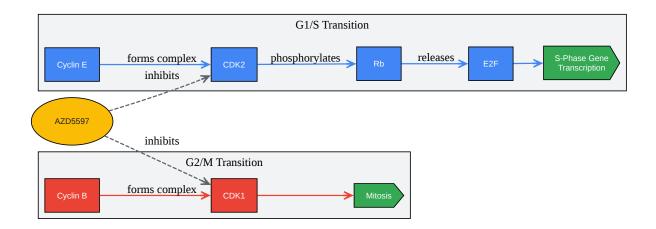


| Target | IC50 (nM) |
|--------|-----------|
| CDK1 | 2 |
| CDK2 | 2 |

Data sourced from preclinical studies.

Signaling Pathway

AZD5597 functions by inhibiting CDK1 and CDK2, key regulators of the cell cycle. Inhibition of these kinases disrupts the G1/S and G2/M phase transitions, leading to cell cycle arrest and subsequent apoptosis in cancer cells.



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Caption: Mechanism of action of AZD5597 on the cell cycle.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have indicated that **AZD5597** has moderate to low clearance. While clearance was observed to be higher in dogs, it was still considered



acceptable for an intravenously administered drug.

Table 2: Preclinical Pharmacokinetic Profile of AZD5597

| Species | Clearance | Notes |
|------------|----------------------------------|--------------------------------------|
| Nude Mouse | Moderate to Low | - |
| Rat | Moderate to Low | - |
| Dog | Higher (58% of liver blood flow) | Considered acceptable for IV dosing. |

This data is qualitative and based on early preclinical assessments.

Experimental Protocols

The following protocols are intended for the preparation of **AZD5597** formulations for in vitro and in vivo research. These are not validated clinical protocols.

Protocol 1: Preparation of AZD5597 Stock Solution (10 mM in DMSO)

Materials:

- AZD5597 powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

Procedure:

• Calculate the mass of **AZD5597** required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 437.51 g/mol).



- Weigh the calculated amount of AZD5597 powder and place it in a sterile vial.
- Add the appropriate volume of sterile DMSO to the vial.
- Vortex the solution until the AZD5597 is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of Intravenous Formulation for Animal Studies (e.g., 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

Materials:

- AZD5597 stock solution (10 mM in DMSO)
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Sterile saline (0.9% NaCl)
- Sterile tubes for dilution
- Calibrated pipettes

Procedure:

- For 1 mL of the final formulation, start with the required volume of the 10 mM AZD5597 stock solution.
- In a sterile tube, add 100 μ L of the **AZD5597** stock solution (or a volume calculated to achieve the target final concentration).
- Add 400 μL of PEG300 and mix thoroughly.

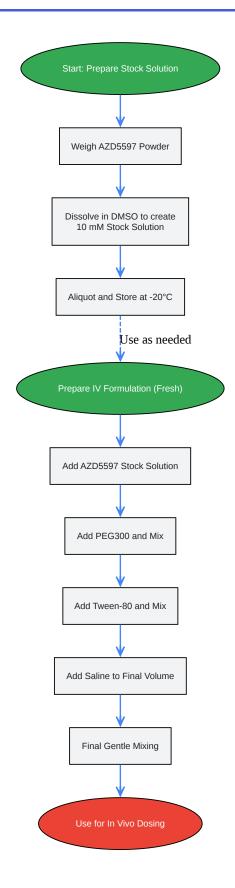






- Add 50 μL of Tween-80 and mix until the solution is clear.
- Add 450 μL of sterile saline to bring the final volume to 1 mL.
- Mix the final solution gently but thoroughly.
- This formulation should be prepared fresh before each use.





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Caption: Workflow for preparing AZD5597 for research.



Safety and Handling

AZD5597 is a potent cytotoxic agent. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood. Dispose of waste according to institutional guidelines for cytotoxic agents.

Conclusion

AZD5597 is a potent CDK1/2 inhibitor with physicochemical properties that make it suitable for intravenous administration in a research setting. While the lack of public information on its clinical development limits the scope of these notes to preclinical applications, the provided protocols offer a foundation for researchers investigating the in vitro and in vivo effects of this compound. Users should exercise appropriate caution during handling and adhere to institutional safety protocols.

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References

- 1. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing PubMed [pubmed.ncbi.nlm.nih.gov]
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